REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([NH:8][CH:9]([CH2:10][C:11]#[N:12])[CH3:13])[cH:6][cH:7]1.[CH3:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[OH2:26].[S:14]([OH:15])(=[O:16])(=[O:17])[OH:18]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([NH:8][CH:9]([CH2:10][C:11]([NH2:12])=[O:15])[CH3:13])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(CC#N)Nc1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(N)=O)Nc1ccc(Br)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Br:1][c:2]1[cH:3][cH:4][c:5]([NH:8][CH:9]([CH2:10][C:11]#[N:12])[CH3:13])[cH:6][cH:7]1.[CH3:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[OH2:26].[S:14]([OH:15])(=[O:16])(=[O:17])[OH:18]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([NH:8][CH:9]([CH2:10][C:11]([NH2:12])=[O:15])[CH3:13])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(CC#N)Nc1ccc(Br)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(N)=O)Nc1ccc(Br)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |